Cas no 855836-16-7 (2-Amino-3-bromophenol hydrochloride)
2-Amino-3-bromophenol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-bromophenol,hydrochloride
- 2-Amino-3-bromo-phenol hydrochloride
- 2-Amino-3-bromophenol hydrochloride
- 2-Amino-3-bromophenolhydrochloride
- SB39063
- CS-0456273
- 2-amino-3-bromophenol;hydrochloride
- DTXSID80695938
- 855836-16-7
- BS-29517
- 2-Amino-3-bromophenol--hydrogen chloride (1/1)
- 2-amino-3-bromophenol.HCl
- 2-Amino-3-bromophenol HCl
- DB-355450
- G89380
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- MDL: MFCD11506048
- Inchi: 1S/C6H6BrNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
- InChI Key: SGXMVVOOEIIJGA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1N)O.Cl
Computed Properties
- Exact Mass: 222.94000
- Monoisotopic Mass: 222.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- PSA: 46.25000
- LogP: 3.12010
2-Amino-3-bromophenol hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-3-bromophenol hydrochloride Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-3-bromophenol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A594740-100mg |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A594740-250mg |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 250mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A594740-500mg |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 500mg |
$ 333.00 | 2023-04-19 | ||
| TRC | A594740-1g |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 1g |
$ 471.00 | 2023-04-19 | ||
| Alichem | A019146146-10g |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 95% | 10g |
$525.76 | 2023-08-31 | |
| Alichem | A019146146-25g |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 95% | 25g |
$975.52 | 2023-08-31 | |
| Alichem | A019146146-100g |
2-Amino-3-bromophenol hydrochloride |
855836-16-7 | 95% | 100g |
$2814.00 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0622S-5g |
2-Amino-3-bromo-phenol hydrochloride |
855836-16-7 | 96% | 5g |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0622S-25g |
2-Amino-3-bromo-phenol hydrochloride |
855836-16-7 | 96% | 25g |
5003.45CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0622S-1g |
2-Amino-3-bromo-phenol hydrochloride |
855836-16-7 | 96% | 1g |
508.83CNY | 2021-05-08 |
2-Amino-3-bromophenol hydrochloride Suppliers
2-Amino-3-bromophenol hydrochloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-Amino-3-bromophenol hydrochloride
Introduction to 2-Amino-3-bromophenol hydrochloride (CAS No. 855836-16-7)
2-Amino-3-bromophenol hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties. With the CAS number 855836-16-7, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both amino and bromine substituents on a phenolic backbone, makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The compound’s significance lies in its ability to participate in multiple chemical reactions, including nucleophilic substitution, cross-coupling reactions, and condensation processes. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and materials science applications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and synthetic protocols.
In recent years, 2-amino-3-bromophenol hydrochloride has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to design inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in developing small-molecule inhibitors for enzymes involved in cancer metabolism. The bromine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the creation of more complex scaffolds with enhanced biological activity.
One of the most compelling aspects of this compound is its role in synthesizing kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancers. By modifying the 2-amino-3-bromophenol hydrochloride core structure, scientists have been able to generate derivatives with potent inhibitory effects on specific kinases. These derivatives are being evaluated in preclinical studies to assess their efficacy and selectivity as potential drug candidates.
The pharmaceutical industry has also explored the use of 2-amino-3-bromophenol hydrochloride in the development of antimicrobial agents. The combination of an amino group and a brominated phenol moiety creates a scaffold that can interact with bacterial enzymes or cell wall components, disrupting essential biological processes. Preliminary studies have shown promising results in inhibiting the growth of resistant bacterial strains, highlighting the compound’s potential as a lead molecule for novel antibiotics.
Advances in computational chemistry have further enhanced the utility of 2-amino-3-bromophenol hydrochloride. Molecular modeling techniques allow researchers to predict how modifications to its structure will affect its biological activity. This approach has accelerated the discovery process by enabling virtual screening of thousands of potential derivatives before synthesizing them in the lab. Such high-throughput virtual screening methods are becoming increasingly integral to modern drug discovery pipelines.
The synthesis of 2-amino-3-bromophenol hydrochloride itself is a testament to the ingenuity of organic chemists. While multiple synthetic routes exist, recent methodologies have focused on improving yield and reducing environmental impact. Green chemistry principles have been applied, incorporating solvent-free reactions and catalytic processes that minimize waste. These advancements not only make the production of 2-amino-3-bromophenol hydrochloride more sustainable but also scalable for industrial applications.
In conclusion, 2-amino-3-bromophenol hydrochloride (CAS No. 855836-16-7) represents a cornerstone compound in medicinal chemistry due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules has opened new avenues for therapeutic development across various disease areas. As research continues to uncover novel applications for this compound, it is likely to remain a key player in pharmaceutical innovation for years to come.
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